Cas no 1541793-39-8 (3-Amino-3-(3-cyclopropylphenyl)propan-1-ol)

3-Amino-3-(3-cyclopropylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a cyclopropylphenyl moiety, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structure, combining an amino group and a hydroxyl group on a propanol backbone, allows for functionalization and use in asymmetric synthesis or as a ligand in catalytic systems. The cyclopropyl ring enhances rigidity, potentially improving selectivity in target reactions. The compound’s well-defined stereochemistry and reactivity make it valuable for research in medicinal chemistry and drug development, where precise molecular architecture is critical.
3-Amino-3-(3-cyclopropylphenyl)propan-1-ol structure
1541793-39-8 structure
商品名:3-Amino-3-(3-cyclopropylphenyl)propan-1-ol
CAS番号:1541793-39-8
MF:C12H17NO
メガワット:191.269483327866
CID:5565065
PubChem ID:79980299

3-Amino-3-(3-cyclopropylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 1541793-39-8
    • EN300-1839032
    • AKOS018539984
    • 3-amino-3-(3-cyclopropylphenyl)propan-1-ol
    • 3-Amino-3-(3-cyclopropylphenyl)propan-1-ol
    • インチ: 1S/C12H17NO/c13-12(6-7-14)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7,13H2
    • InChIKey: LKCOGZFNOGBSQE-UHFFFAOYSA-N
    • ほほえんだ: OCCC(C1=CC=CC(=C1)C1CC1)N

計算された属性

  • せいみつぶんしりょう: 191.131014166g/mol
  • どういたいしつりょう: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-Amino-3-(3-cyclopropylphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839032-0.25g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
0.25g
$774.0 2023-09-19
Enamine
EN300-1839032-1g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
1g
$842.0 2023-09-19
Enamine
EN300-1839032-5g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
5g
$2443.0 2023-09-19
Enamine
EN300-1839032-1.0g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
1.0g
$1172.0 2023-07-10
Enamine
EN300-1839032-5.0g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
5.0g
$3396.0 2023-07-10
Enamine
EN300-1839032-0.05g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
0.05g
$707.0 2023-09-19
Enamine
EN300-1839032-0.1g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
0.1g
$741.0 2023-09-19
Enamine
EN300-1839032-0.5g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
0.5g
$809.0 2023-09-19
Enamine
EN300-1839032-2.5g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
2.5g
$1650.0 2023-09-19
Enamine
EN300-1839032-10.0g
3-amino-3-(3-cyclopropylphenyl)propan-1-ol
1541793-39-8
10.0g
$5037.0 2023-07-10

3-Amino-3-(3-cyclopropylphenyl)propan-1-ol 関連文献

3-Amino-3-(3-cyclopropylphenyl)propan-1-olに関する追加情報

Introduction to 3-Amino-3-(3-Cyclopropylphenyl)Propan-1-Ol (CAS No. 1541793-39-8)

3-Amino-3-(3-cyclopropylphenyl)propan-1-ol (CAS No. 1541793-39-8) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, often referred to as compound 1541793-39-8, is characterized by its amino group and cyclopropyl substituent, which contribute to its versatile chemical properties. Recent studies have highlighted its potential in fields such as pharmaceuticals, agrochemicals, and advanced materials, making it a subject of interest for researchers worldwide.

The molecular structure of compound 1541793-39-8 consists of a propanol backbone with an amino group attached to the third carbon atom. The presence of a cyclopropyl group on the phenyl ring introduces steric hindrance and enhances the compound's stability. This structural feature has been leveraged in the development of novel drugs, where stability and bioavailability are critical factors. Researchers have also explored the use of this compound in the synthesis of advanced polymers, where its unique reactivity plays a pivotal role.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of compound 1541793-39-8 using catalytic methods. These methods not only improve yield but also reduce environmental impact, aligning with the growing demand for sustainable chemical processes. The compound's ability to undergo various functional group transformations has further expanded its applicability in drug discovery and material science.

In the pharmaceutical sector, compound 1541793-39-8 has shown promise as a lead compound for developing bioactive agents targeting specific diseases. Its ability to interact with biological systems through hydrogen bonding and π-interactions makes it a valuable tool in medicinal chemistry. Studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, highlighting its therapeutic potential.

Beyond pharmaceutical applications, compound 1541793-39-8 has found utility in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to withstand harsh environmental conditions while maintaining efficacy makes it an attractive option for agricultural use. Recent research has focused on optimizing its application methods to enhance crop protection without adverse environmental effects.

The unique properties of compound 1541793-39-8 also make it a candidate for advanced materials development. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, opening avenues for its use in high-performance composites and electronic materials.

In terms of safety and handling, compound 1541793-39-8 exhibits moderate toxicity profiles under controlled conditions. Regulatory agencies have established guidelines for its safe use, emphasizing proper handling procedures to minimize occupational exposure risks.

Looking ahead, ongoing research continues to uncover new applications for compound 1541793-39-8, driven by advancements in computational chemistry and high-throughput screening techniques. These innovations are expected to further enhance our understanding of this compound's potential across diverse industries.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.